molecular formula C17H26O2 B1629874 Heptadeca-4,6-diynoic acid CAS No. 84975-52-0

Heptadeca-4,6-diynoic acid

Cat. No.: B1629874
CAS No.: 84975-52-0
M. Wt: 262.4 g/mol
InChI Key: RGDYQXRADMTROD-UHFFFAOYSA-N
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Description

Polyynes are a class of organic compounds characterized by the presence of one or more carbon-carbon triple bonds in their structure. acs.org In the realm of natural product chemistry, these compounds, often referred to as polyacetylenes, are a significant and diverse group of secondary metabolites. nih.govnih.gov They are found in a wide array of organisms, including terrestrial plants, fungi, bacteria, and marine invertebrates. nih.govmdpi.com

The biosynthesis of most polyacetylenes is believed to originate from fatty acid precursors, such as oleic and linoleic acid, through a series of desaturation and acetylenation reactions catalyzed by specialized enzymes. researchgate.net This biosynthetic pathway gives rise to a vast array of structures with varying chain lengths and functional groups.

Acetylenic fatty acids, a subgroup of polyynes, are characterized by a carboxylic acid functional group. These compounds have garnered considerable attention due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. mdpi.comnih.govasm.org For instance, falcarinol-type polyacetylenes, which are C17 acetylenic oxylipins, are well-known for their potential health-promoting benefits and are found in common food plants like carrots and parsley. researchgate.net The structural diversity and potent bioactivities of polyynes and acetylenic fatty acids make them a rich source for the discovery of new lead compounds in drug development and valuable tools for probing biological systems. nih.gov

Heptadeca-4,6-diynoic acid, with its 17-carbon chain and two conjugated triple bonds at positions 4 and 6, represents a specific scaffold within the broader family of diynoic acids. While detailed biological studies on this particular molecule are limited, research into its chemical properties and the activities of structurally related compounds provides valuable insights into its potential significance.

One area of investigation has been its physicochemical properties. For example, research has explored the photosensitivity of metal salts of this compound, indicating its potential application in materials science as a component of photosensitive films. mdpi.com

The biological relevance of this compound can be inferred from studies on other diynoic acids. For instance, deca-4,6-diynoic acid, a shorter-chain analogue, has been isolated from the common daisy (Bellis perennis) and has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net This suggests that the diynoic acid motif is a key pharmacophore and that this compound may possess similar bioactive properties.

Furthermore, the study of C17 polyacetylenes is a significant area of research in chemical biology due to their cytotoxic and anti-inflammatory activities. researchgate.netnih.gov Investigations into compounds like falcarinol (B191228) and its derivatives have revealed their ability to interact with cellular targets and modulate signaling pathways. While direct evidence for this compound is scarce, its structural similarity to these well-studied C17 polyacetylenes makes it a compelling candidate for future research to explore its potential as a bioactive molecule. The synthesis of this compound and its derivatives allows for the creation of molecular probes to investigate biological processes and to conduct structure-activity relationship studies. rsc.org

The following table provides a summary of the key chemical information for this compound.

PropertyValue
Molecular Formula C₁₇H₂₆O₂
Molecular Weight 262.39 g/mol
IUPAC Name This compound
CAS Number 84975-52-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84975-52-0

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

heptadeca-4,6-diynoic acid

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-10,15-16H2,1H3,(H,18,19)

InChI Key

RGDYQXRADMTROD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC#CC#CCCC(=O)O

Canonical SMILES

CCCCCCCCCCC#CC#CCCC(=O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Heptadeca 4,6 Diynoic Acid

Botanical Sources and Distribution within Plant Families

While Heptadeca-4,6-diynoic acid itself is a specific structure, the broader family of polyacetylenic compounds, including analogous diynoic acids, diyn-ols, and other derivatives, has been identified across several plant families. The distribution of these compounds is often specific to certain taxa and can serve as a chemotaxonomic marker.

Identification of Polyacetylenes in Bupleurum falcatum (Apiaceae)

The genus Bupleurum, a member of the Apiaceae family, is well-documented for its production of various bioactive compounds, including saponins, flavonoids, and polyacetylenes. researchgate.netmdpi.com While research has heavily focused on saikosaponins, studies have also identified a range of polyacetylenic structures within these plants. nih.govmdpi.comd-nb.info

Investigations into the chemical constituents of Bupleurum species have led to the isolation of several C15 and C17 polyacetylenes. d-nb.info For instance, a polyacetylenic compound identified as pentadecadiene-(2, 9)-diyn-(4, 6)-ol(1) acetate (B1210297) was isolated from the subterranean parts of Bupleurum falcatum. koreascience.kr More recent analyses of Bupleurum falcatum sensu lato have uncovered new polyunsaturated metabolites, including a novel heptadecadientriyne, which lacks the common hydroxylation pattern seen in many falcarinol-type polyacetylenes. nih.govmdpi.comresearchgate.net This discovery points to a divergent biosynthetic pathway within the plant. researchgate.net The presence of these C17 polyacetylenes, which are structural relatives of this compound, confirms that B. falcatum possesses the metabolic machinery to produce such long-chain acetylenic lipids. nih.gov

Detection of Related Diyn-ols in Hyptis suaveolens

Hyptis suaveolens, a member of the Lamiaceae family, is an aromatic plant known to produce a variety of secondary metabolites. mdpi.com Its chemical profile includes terpenes, flavonoids, and polyacetylene compounds. ajol.info While the essential oils of H. suaveolens are rich in components like 1,8-cineole and β-caryophyllene, other extracts have revealed the presence of the more complex polyacetylenes. mdpi.comajol.info Although specific reports on "diyn-ols" are not prevalent in the reviewed literature, the confirmed existence of polyacetylenes in this genus suggests the presence of related oxygenated derivatives. ajol.infobvsalud.org

Prevalence of Analogous Diynoic Acids in Bellis perennis (Asteraceae)

The Asteraceae family is a major reservoir of polyacetylene compounds. tandfonline.com The common daisy, Bellis perennis, has been shown to contain a significant amount of polyacetylenes, particularly in the essential oils derived from its aerial parts. thieme-connect.comresearchgate.net

Chemical investigations have identified deca-4,6-diynoic acid and its corresponding methyl ester, methyl deca-4,6-diynoate, as major constituents in Bellis perennis. thieme-connect.comresearchgate.net These C10 acetylenic compounds are shorter-chain analogues of this compound, but share the same core diynoic acid functional group. The presence of these compounds has been confirmed through spectroscopic and chemical analysis. researchgate.net PubChem also lists deca-4,6-diynoic acid as a compound reported in Bellis perennis. nih.gov

Chromatographic Separation and Purification Strategies from Complex Biological Extracts

The isolation of polyacetylenes like this compound from complex biological matrices is challenging due to their lability; they are often sensitive to heat, light, and oxygen. tandfonline.com

A common initial step involves the extraction of fresh plant material. tandfonline.com The plant parts, such as roots or flowers, are ground and macerated in a solvent like methylene (B1212753) chloride. tandfonline.com The resulting extract is then dried and concentrated under reduced pressure at low temperatures (e.g., below 30°C) to prevent degradation. tandfonline.com All procedures are typically conducted in subdued light. tandfonline.com

Historically, the purification of polyacetylenes relied on a combination of column chromatography (CC) on silica (B1680970) gel or alumina, and thin-layer chromatography (TLC). tandfonline.comresearchgate.net However, these traditional methods can be time-consuming and lead to significant loss of labile material. tandfonline.comtandfonline.com

Synthetic Methodologies for Heptadeca 4,6 Diynoic Acid and Its Analogs

Total Synthesis Approaches for Diynoic Acids

The total synthesis of diynoic acids, including Heptadeca-4,6-diynoic acid, hinges on the ability to couple two different alkyne fragments with high selectivity. This prevents the formation of undesired homocoupled byproducts and ensures an efficient synthetic route. acs.org The two predominant methods for achieving this are the Cadiot-Chodkiewicz coupling and the Sonogashira coupling.

The Cadiot–Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical 1,3-diynes. acs.orgrsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, such as copper(I) bromide or copper(I) chloride, in the presence of an amine base. rsc.orgwikipedia.org The reaction is highly valued because it selectively couples the two different alkyne partners, unlike the related Glaser coupling which would lead to a mixture of products. wikipedia.org

The generally accepted mechanism proceeds through several steps:

Deprotonation of the terminal alkyne by the base to form a copper(I) acetylide intermediate. wikipedia.orgalfa-chemistry.com

Oxidative addition of this intermediate to the haloalkyne. alfa-chemistry.com

Reductive elimination from the resulting bis-alkynyl copper species to yield the 1,3-diyne product and regenerate the copper catalyst. alfa-chemistry.com

This method has been successfully applied to the synthesis of various polyacetylenic natural products and their analogs. figshare.comacs.org For example, in the synthesis of Lachnophyllum methyl ester, a related en-diynoic acid ester, 1-bromopent-1-yne (B3034234) was coupled with methyl (Z)-pent-2-en-4-ynoate using a CuCl catalyst and n-butylamine to afford the target molecule. rsc.org The reaction conditions are typically mild, though modifications such as the use of specific ligands like tris(o-tolyl)phosphine or different catalytic systems (e.g., iron-based) have been developed to improve yields and substrate scope. rsc.orgresearchgate.net

Table 1: Examples of Cadiot-Chodkiewicz Coupling for Diyne Synthesis

Terminal Alkyne Haloalkyne Catalyst System Product Type Reference
Methyl (Z)-pent-2-en-4-ynoate 1-Bromopent-1-yne CuCl, Hydroxylamine HCl, n-Butylamine (2Z)-Lachnophyllum methyl ester rsc.org
Methyl (E)-pent-2-en-4-ynoate 1-Bromododec-1-yne CuCl, Hydroxylamine HCl, n-Butylamine Methyl (E)-heptadeca-2-en-4,6-diynoate rsc.org
Terminal Alkyne Alkynyl Hypervalent Iodine Reagent Gold Catalyst Asymmetric 1,3-Diyne alfa-chemistry.com

The Sonogashira coupling is another powerful tool for forming carbon-carbon bonds between sp and sp² hybridized carbons. scirp.org It typically involves the reaction of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst (usually CuI). libretexts.orgwikipedia.org The reaction is known for its mild conditions, functional group tolerance, and, crucially, its stereospecificity. libretexts.orgwikipedia.org When a vinyl halide is used, the configuration of the double bond is retained in the resulting enyne product. rsc.orgnih.gov

The catalytic cycle is understood to involve two interconnected cycles:

Palladium Cycle : Oxidative addition of the vinyl/aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to give the final product and regenerate the Pd(0) catalyst.

Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base to form the key copper acetylide intermediate, which then participates in the palladium cycle. wikipedia.org

This stereoselectivity is particularly valuable in the synthesis of diynoic acids that contain double bonds with specific (E) or (Z) geometry. For instance, the synthesis of methyl (E)-heptadeca-2-en-4,6-diynoate has been achieved by coupling tetradeca-1,3-diyne with methyl (E)-3-iodoacrylate using a PdCl₂(PPh₃)₂/CuI catalyst system. rsc.org This approach preserves the E-configuration of the iodoacrylate starting material in the final product. The development of copper-free Sonogashira protocols has also gained attention to avoid the homocoupling of alkynes (Glaser coupling) which can be an issue with copper co-catalysis. wikipedia.orggoogle.com

Preparation of this compound Derivatives

Once the core diynoic acid structure is established, various derivatives can be prepared to explore structure-activity relationships or to create novel functional materials. This includes esterification, lactonization, and functionalization of other parts of the molecule.

Methyl esters of diynoic acids are common synthetic targets and are often prepared directly via coupling reactions involving an acrylate (B77674) precursor, as described above for the Sonogashira synthesis of methyl (E)-heptadeca-2-en-4,6-diynoate. rsc.org Alternatively, the free carboxylic acid can be esterified using standard methods, such as reaction with methanol (B129727) under acidic conditions (e.g., H₂SO₄). rsc.orgresearchgate.net

Lactone analogs represent another important class of derivatives. The synthesis of (4Z)-Lachnophyllum lactone and its analogs demonstrates a sophisticated strategy for their formation. rsc.orgresearchgate.net A palladium-catalyzed tandem coupling/cyclization process has been developed where a 1,3-diyne is reacted with (Z)-3-iodoacrylic acid. rsc.org This one-pot reaction first forms the C-C bond via a Sonogashira-type coupling, which is immediately followed by an intramolecular 5-exo-dig cyclization (lactonization) to furnish the γ-ylidene butenolide (lactone) ring system. rsc.orgresearchgate.net This method provides a direct and efficient route to these cyclic structures.

Table 2: Synthesis of Diynoic Acid Methyl Ester and Lactone Analogs

Starting Materials Reaction Type Catalyst/Reagents Product Yield Reference
Tetradeca-1,3-diyne, Methyl (E)-3-iodoacrylate Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI Methyl (E)-heptadeca-2-en-4,6-diynoate 54% rsc.orgresearchgate.net
Tetradeca-1,3-diyne, (Z)-3-Iodoacrylic acid Tandem Coupling/Lactonization PdCl₂(PPh₃)₂ / CuI, Et₃N (4Z)-5-(Trideca-2,4-diynylidene)furan-2(5H)-one (Lactone analog) 73% rsc.org

For diynoic acids containing additional sites of unsaturation, such as double bonds, regiospecific functionalization offers a pathway to further structural diversity. Epoxidation is a prime example of such a transformation. The Prilezhaev reaction, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), can be employed for the regiospecific epoxidation of a double bond in a polyacetylenic molecule. dokumen.pub

Enzymatic methods have also emerged as powerful tools for achieving high regio- and stereoselectivity in the epoxidation of unsaturated fatty acids. csic.es Fungal unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases have demonstrated the ability to selectively epoxidize specific double bonds within a polyunsaturated chain. csic.esnih.gov For example, the peroxygenase from Agrocybe aegerita (AaeUPO) shows strict regioselectivity for the epoxidation of the last double bond (n-3) in various fatty acids, often with high enantioselectivity. csic.es While not specifically demonstrated on this compound, these methods represent a viable strategy for the controlled epoxidation of related unsaturated diynoic acids, should they possess additional double bonds at specific positions.

The unique electronic properties of the diacetylene unit make it an attractive building block for advanced materials. One area of interest is its incorporation into electroactive molecules like tetrathiafulvalene (B1198394) (TTF). rsc.org TTF is an excellent electron donor, and attaching diacetylene units can lead to novel polymers and materials with interesting conductive and optical properties. rsc.orgbeilstein-journals.org

The synthesis of such conjugates typically involves coupling a diacetylene-containing fragment to a functionalized TTF precursor. acs.org For example, a diacetylene-substituted amino acid can be prepared via Pd/Cu-promoted Sonogashira cross-coupling reactions, which can then be incorporated into larger structures. acs.org A direct synthesis of a TTF-diacetylene conjugate has been reported, which could then be polymerized in the solid state. rsc.org The general approach relies on having a TTF core functionalized with a reactive group (e.g., a haloalkyne or a terminal alkyne) that can participate in standard coupling reactions with a diacetylene synthon. While direct coupling to this compound is not explicitly documented, these established methods provide a clear blueprint for how its diacetylene moiety could be integrated into novel TTF-based molecular architectures. beilstein-journals.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the de novo structural determination of organic molecules, including polyacetylenic fatty acids. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

The structural confirmation of Heptadeca-4,6-diynoic acid is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. ni.ac.rsemerypharma.com While direct NMR data for this specific compound is not extensively published, its structure can be confidently assigned by analogy to closely related polyacetylenic compounds. mdpi.comnih.gov

¹H-NMR: The proton NMR spectrum provides initial information on the different types of protons. Key signals would include those for the terminal methyl group, the long aliphatic chain (-(CH₂)ₙ-), protons adjacent to the carboxylic acid (α-protons), and protons adjacent to the diyne system (propargylic protons).

¹³C-NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The most characteristic signals are the low-field signal for the carboxylic carbon (C-1) and the distinctive signals for the sp-hybridized carbons of the diyne moiety (C-4, C-5, C-6, C-7). nih.gov

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It would show correlations between adjacent protons along the alkyl chain, confirming the connectivity from the terminal methyl group up to the protons adjacent to the diyne and carboxylic acid groups.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. ni.ac.rs It is crucial for assigning the ¹³C signals for all protonated carbons.

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. ni.ac.rs It is vital for identifying quaternary carbons (like the carboxylic and diyne carbons) and for piecing the entire molecular structure together by showing correlations across the non-protonated diyne system. For example, protons on C-3 would show HMBC correlations to C-1, C-2, C-4, and C-5, definitively placing the carboxylic acid and the diyne system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Data are predictive, based on known values for similar polyacetylenic fatty acids. Actual values may vary based on solvent and experimental conditions.)

Carbon PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)Key 2D NMR Correlations
1 (COOH)~175-180--HMBC from H-2, H-3
2 (CH₂)~33-35~2.4tCOSY with H-3; HSQC to C-2
3 (CH₂)~24-26~2.2mCOSY with H-2; HSQC to C-3
4 (C≡)~75-80--HMBC from H-3, H-8
5 (≡C)~65-70--HMBC from H-3
6 (C≡)~65-70--HMBC from H-8
7 (≡C)~75-80--HMBC from H-8
8 (CH₂)~18-20~2.3tCOSY with H-9; HSQC to C-8
9-16 (CH₂)~22-32~1.2-1.6mCOSY correlations along the chain
17 (CH₃)~14~0.9tCOSY with H-16; HSQC to C-17

The ¹³C NMR chemical shifts of the sp-hybridized carbons in a conjugated polyyne system are highly characteristic. In general, alkyne carbons resonate in the range of 65-90 ppm. libretexts.orgyoutube.com For conjugated diynes, like the one in this compound, the specific chemical shifts are influenced by the surrounding substituents.

Research by Bohlmann and others on conjugated polyynes provides foundational data for these assignments. mdpi.com The sp-carbons are typically found in a relatively narrow range, and their exact position can be influenced by conjugation and neighboring groups. The inner carbons of the diyne system (C-5, C-6) often appear at a slightly higher field (lower ppm value) compared to the outer carbons (C-4, C-7) which are influenced by the adjacent sp³-hybridized carbons. organicchemistrydata.org The electron-withdrawing effect of the carboxylic acid group, transmitted through the short alkyl chain, may cause a slight downfield shift on the C-4 and C-5 signals compared to a symmetrical diyne.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for the sensitive detection, identification, and quantification of fatty acids. It is almost always coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).

GC-MS is a standard and robust method for the analysis of fatty acids. gsconlinepress.com However, due to their low volatility and the polarity of the carboxylic acid group, fatty acids like this compound must be chemically modified before analysis. restek.com This process, known as derivatization, converts the polar carboxyl group into a more volatile, non-polar ester. nih.gov

The most common derivatization method is the formation of fatty acid methyl esters (FAMEs). nih.gov The derivatized sample is then injected into the GC, where individual FAMEs are separated based on their boiling points and polarity on a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the original fatty acid by comparison to spectral libraries. mbimph.com Quantification is achieved by comparing the peak area of the compound to that of a known amount of an internal standard.

High-Resolution Liquid Chromatography-Mass Spectrometry, particularly Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS), offers significant advantages for analyzing fatty acids in complex mixtures like biological extracts. nih.govnih.gov

A key benefit of LC-MS is that it can often analyze fatty acids in their native, underivatized form, simplifying sample preparation. nih.gov The separation is performed in the liquid phase, typically using a reverse-phase column (e.g., C18). nih.gov As compounds elute, they are ionized, commonly by electrospray ionization (ESI), and enter the high-resolution mass spectrometer. A QTOF instrument can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm). mdpi.com This precision allows for the confident determination of the elemental formula of a detected compound, such as C₁₇H₂₆O₂ for this compound. researchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass (isobars) and for identifying unknown compounds in untargeted lipidomic studies. nih.gov

While LC-MS can reduce the need for derivatization, it is an essential step for GC-MS analysis of fatty acids to improve volatility and chromatographic peak shape. restek.com Several derivatization strategies exist, each with specific applications.

Esterification (FAMEs): This is the most common method. It involves converting the carboxylic acid to its corresponding methyl ester. A widely used reagent is Boron trifluoride-methanol (BF₃-MeOH), which requires mild heating for a short period to achieve efficient conversion. mdpi.com Another approach is using trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH), which can be automated for high-throughput analysis. nih.gov

Silylation (TMS Esters): This method converts the acidic proton of the carboxyl group into a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. restek.comresearchgate.net This method is highly effective but can also derivatize other active hydrogens (e.g., hydroxyl groups) if present in the molecule.

Pentafluorobenzyl (PFB) Esters: For high-sensitivity applications, fatty acids can be converted to pentafluorobenzyl esters using PFB bromide. nih.gov These derivatives are highly electronegative and are particularly well-suited for analysis by GC-MS using negative chemical ionization (NCI), which can provide significantly lower detection limits than standard EI-MS. nih.gov

Table 2: Common Derivatization Methods for Fatty Acid Analysis by Mass Spectrometry

MethodReagent(s)Resulting DerivativePrimary ApplicationReference(s)
Methyl EsterificationBoron trifluoride-methanol (BF₃-MeOH)Fatty Acid Methyl Ester (FAME)Routine GC-MS analysis restek.commdpi.com
Methyl EsterificationTrimethyl sulfonium hydroxide (TMSH)Fatty Acid Methyl Ester (FAME)High-throughput GC-MS nih.gov
SilylationBSTFA or MSTFA (+TMCS catalyst)Trimethylsilyl (TMS) EsterGC-MS analysis of acids and other functional groups restek.comresearchgate.net
FluoroalkylationPentafluorobenzyl (PFB) BromidePentafluorobenzyl (PFB) EsterHigh-sensitivity GC-MS with NCI detection nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids, offering high resolution and sensitivity for both purity determination and the separation of closely related isomers. For this compound, HPLC is primarily utilized to assess the purity of a sample by separating the target compound from any starting materials, byproducts, or degradation products. Furthermore, it is a powerful method for resolving geometric isomers (cis/trans) that can arise from the synthetic process or exist in natural sources.

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for fatty acid analysis. In this setup, a nonpolar stationary phase (like a C18 column) is used with a more polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For polyunsaturated fatty acids, the mobile phase often consists of a mixture of acetonitrile, water, and sometimes methanol (B129727), often with an acid modifier like formic or acetic acid to ensure the carboxylic acid group remains protonated for better peak shape and retention.

The separation of geometric isomers of unsaturated fatty acids can be particularly challenging. However, specialized HPLC methods, including the use of silver ion chromatography (Ag+-HPLC), have proven effective. In Ag+-HPLC, the stationary phase is impregnated with silver ions, which form reversible π-complexes with the double and triple bonds of the unsaturated fatty acids. The strength of these complexes varies with the number, position, and configuration (cis/trans) of the unsaturated bonds, enabling the separation of isomers that are difficult to resolve by conventional RP-HPLC. nih.gov The elution order typically depends on the degree of unsaturation, with more saturated compounds eluting before more unsaturated ones in RP-HPLC. For isomeric separation, factors like column temperature and mobile phase composition are critical and must be precisely controlled to achieve baseline resolution. mdpi.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which monitors the absorbance at specific wavelengths where the conjugated system of the molecule absorbs light. For more definitive identification and purity confirmation, HPLC systems can be coupled with a mass spectrometer (MS), a technique known as LC-MS. rsc.org This provides mass information, which helps in confirming the identity of the parent compound and any related impurities.

Table 1: Representative HPLC Conditions for Fatty Acid Isomer Separation

Parameter Condition Purpose
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Provides a nonpolar stationary phase for hydrophobic interaction-based separation. researchgate.net
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water Allows for the elution of compounds with a wide range of polarities. The acid suppresses the ionization of the carboxyl group. researchgate.net
Flow Rate 1.0 mL/min A typical analytical flow rate that balances separation time and resolution. mdpi.com
Column Temp. 40 °C Optimizes separation efficiency and selectivity between isomers. mdpi.com

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD provides spectral information across a UV range, while MS provides mass-to-charge ratio for structural confirmation. researchgate.netagriculturejournals.cz |

This table is a generalized representation based on common methods for separating fatty acid isomers and does not represent a specific analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization of Polyunsaturated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum (typically 190-900 nm). rsc.org The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. rsc.org In organic molecules, these transitions most often involve π electrons in conjugated systems.

This compound contains a conjugated di-yne system (-C≡C-C≡C-), which acts as a potent chromophore. Conjugated systems, characterized by alternating single and multiple bonds, have delocalized π electrons that require less energy for electronic excitation compared to isolated double or triple bonds. Consequently, they absorb light at longer wavelengths, often in the near-UV or UV region.

The UV-Vis spectrum of a compound provides two key pieces of information:

λmax (Lambda-max): The wavelength at which the maximum absorbance occurs. The λmax is characteristic of the specific chromophore. The extent of conjugation directly influences the λmax; as the number of conjugated multiple bonds increases, the energy required for the π → π* transition decreases, and the λmax shifts to a longer wavelength (a bathochromic or red shift). msu.edu

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at the λmax. It is a constant for a specific compound at a given wavelength and is related to the probability of the electronic transition.

For this compound, the conjugated di-yne system is expected to produce characteristic absorption bands in the UV region. While the exact λmax for this specific compound is not widely published in the provided context, it can be compared to other polyunsaturated systems. For instance, conjugated dienes typically show absorption maxima around 215-250 nm, while conjugated trienes absorb at longer wavelengths. msu.edu The presence of two triple bonds in conjugation would be expected to result in a distinct absorption pattern, potentially with fine structure due to vibrational energy levels being superimposed on the electronic transitions. This spectral fingerprint is valuable for confirming the presence of the conjugated system and can be used for quantitative analysis based on the Beer-Lambert law. scientificwebjournals.com

Table 2: Typical UV Absorption Maxima (λmax) for Conjugated Systems

Conjugated System Example Compound Typical λmax (in hexane)
Isolated C=C 1-Heptene ~177 nm
Conjugated Diene 1,3-Butadiene 217 nm
Conjugated Triene 1,3,5-Hexatriene 258 nm
Conjugated Enyne Vinylacetylene 219 nm

This table provides general values to illustrate the effect of conjugation. Specific λmax values can be influenced by substitution and solvent.

Applications and Future Research Directions in Heptadeca 4,6 Diynoic Acid Chemistry

Development of Novel Biosynthetic Engineering Strategies

The biosynthesis of polyacetylenes like heptadeca-4,6-diynoic acid originates from fatty acid precursors, primarily oleic acid. researchgate.net The intricate biosynthetic pathway involves a series of desaturation and dehydrogenation steps. researchgate.net Isotopic tracer studies have confirmed that the majority of these compounds are derived from fatty acid and polyketide precursors. nih.gov

A key area of future research lies in the development of novel biosynthetic engineering strategies to enhance the production of specific polyacetylenes. The identification and characterization of the genes and enzymes involved in this process are crucial. For instance, research on carrot (Daucus carota) has led to the identification of genes encoding enzymes for the initial steps of polyacetylene biosynthesis. oup.comnih.gov These genes, particularly those from the Fatty Acid Desaturase 2 (FAD2) family, are instrumental in converting oleic acid into the precursors of polyacetylenes. nih.govplantae.orgoup.com

Future work could focus on:

Metabolic Engineering: Genetically engineering microorganisms or plants to overexpress key biosynthetic enzymes could lead to increased yields of this compound and related compounds. nih.govplantae.org This could provide a sustainable source for these valuable molecules.

Pathway Elucidation: While the early steps are becoming clearer, the complete biosynthetic pathway to various polyacetylenes remains largely unknown. oup.comnih.gov Further research is needed to identify all the enzymes and intermediates involved.

Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of biosynthetic enzymes through protein engineering could allow for the production of novel polyacetylene structures with potentially enhanced biological activities.

Advancements in Analytical Methodologies for Trace Analysis in Biological Samples

The inherent instability and often low concentrations of polyacetylenes in biological matrices present a significant analytical challenge. nih.govresearchgate.net Developing more sensitive and selective analytical methods is paramount for understanding their metabolism, distribution, and biological roles.

Current analytical techniques for polyacetylenes include:

High-Performance Liquid Chromatography (HPLC) researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) oup.comnih.gov

Raman Spectroscopy acs.org

Future advancements should aim to:

Improve Sensitivity and Selectivity: Techniques like tandem mass spectrometry (LC-MS/MS) offer higher selectivity and sensitivity, which are crucial for detecting trace amounts of these compounds in complex biological samples like plasma. researchgate.net

Develop Non-destructive Methods: Raman mapping is a promising non-destructive technique that allows for the visualization of the spatial distribution of polyacetylenes in fresh plant tissues without extensive sample preparation. acs.org

Standardize Quantification: The development of certified reference materials and standardized protocols is necessary for accurate and reproducible quantification of this compound and its metabolites across different laboratories.

Exploration of Chemical Reactivity and Polymerization Behavior on Surfaces

The unique conjugated diacetylene moiety in this compound makes it a candidate for on-surface polymerization. This process can lead to the formation of highly ordered, one-dimensional polymers with interesting electronic and optical properties. mdpi.comresearchgate.net

The study of the chemical reactivity and polymerization of diacetylene derivatives on various surfaces is a burgeoning field. mdpi.compurdue.edursc.org Research has shown that diacetylene molecules can self-assemble on surfaces and undergo topochemical polymerization upon exposure to stimuli like UV light. researchgate.netnih.gov

Key future research directions include:

Controlled Polymerization: Investigating the factors that control the polymerization process, such as the nature of the substrate, the molecular packing, and the type of stimulus, to achieve precise control over the length and properties of the resulting polymers. mdpi.compurdue.edu

Surface Functionalization: Exploring the use of this compound and its derivatives to functionalize surfaces, creating novel materials with tailored properties for applications in electronics, sensors, and catalysis. purdue.edunih.gov

Characterization of Nanostructures: Utilizing advanced surface-sensitive techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) to characterize the morphology and electronic properties of the resulting polymer nanostructures at the molecular level. mdpi.comresearchgate.net

Design and Synthesis of Bioactive Analogs with Modulated Specificity and Efficacy

This compound and other polyacetylenes exhibit a wide range of biological activities, including anti-inflammatory, and cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.netsdu.dk The design and synthesis of bioactive analogs offer the potential to develop new therapeutic agents with improved specificity and efficacy.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of polyacetylenes relates to their biological activity. acs.orgnih.gov For instance, the type of bond at certain positions and the polarity of the terminal alkyl chain can significantly impact their bioactivity. nih.gov

Future research in this area should focus on:

SAR-Guided Design: Systematically modifying the structure of this compound, for example, by altering the chain length, introducing different functional groups, or changing the stereochemistry, to understand the key structural features required for specific biological activities. acs.orgresearchgate.net

Synthesis of Novel Analogs: Developing efficient and stereoselective synthetic routes to access a diverse range of analogs for biological screening. rsc.orgrsc.org

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which these analogs exert their biological effects to guide the design of more potent and selective compounds.

Ecological Role of Polyacetylenes in Plant-Pathogen and Plant-Herbivore Interactions

Polyacetylenes are believed to play a significant role in plant defense mechanisms against pathogens and herbivores. oup.comnih.govnih.gov They often accumulate in response to infection or herbivory and can exhibit antimicrobial and insecticidal properties. researchgate.netplantae.org

For example, certain polyacetylenes can inhibit the growth of fungi and act as feeding deterrents to insects. researchgate.netnih.gov The accumulation of these compounds is often tissue-specific, suggesting a targeted defense strategy. oup.complantae.org

Future research is needed to fully elucidate the ecological roles of this compound and other polyacetylenes. This includes:

In Planta Functional Studies: Using genetically modified plants with altered polyacetylene levels to directly assess the role of these compounds in resistance to specific pathogens and herbivores. oup.complantae.org

Understanding Biosynthetic Regulation: Studying how plants regulate the biosynthesis and accumulation of polyacetylenes in response to different environmental cues and biotic stresses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Heptadeca-4,6-diynoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkynylation reactions, such as Cadiot-Chodkiewicz coupling, to form the conjugated diyne system. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency. Catalytic systems (e.g., Cu(I)/Pd(0)) reduce side reactions like oligomerization. Post-synthesis purification via silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 7:3) isolates the compound ≥95% purity. Yield optimization requires monitoring by TLC and GC-MS to track intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies characteristic C≡C stretches (2100–2260 cm⁻¹) and carboxylic acid O-H bends (2500–3300 cm⁻¹). Compare with reference spectra from structurally analogous compounds (e.g., 10-hydroxy-2E,8Z-decadiene-4,6-diynoic acid) .
  • GC-MS : Use derivatization (e.g., methyl ester formation) to improve volatility. Predicted fragmentation patterns include m/z 176 [M]⁺ and sequential loss of CO₂ (Δm/z 44) .
  • NMR : ¹³C NMR resolves sp-hybridized carbons (δ 70–100 ppm) and carboxylic carbons (δ 170–180 ppm). Assign stereochemistry via NOESY for unsaturated regions .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC-UV at 254 nm. Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation and polymerization. FTIR and NMR can identify degradation products (e.g., hydrated or cross-linked byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform systematic meta-analyses to identify confounding variables (e.g., cell line specificity, dosage variations). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate mechanisms. For example, if anti-inflammatory effects conflict, compare NF-κB inhibition in RAW264.7 macrophages versus primary human monocytes. Adjust experimental designs to control for solvent effects (DMSO vs. ethanol) and metabolite interference .

Q. What strategies are effective for elucidating the structure-function relationship of this compound analogs?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations to map electron density across the diyne system and predict reactivity. Compare with experimental data (e.g., reaction rates with thiols or ROS).
  • SAR Studies : Synthesize analogs with modified chain lengths (e.g., C15 vs. C17) or substituents (e.g., hydroxyl groups at C10). Test bioactivity in controlled assays (e.g., antimicrobial disk diffusion) to correlate structural features with function .

Q. How can researchers design experiments to investigate the compound’s interaction with lipid membranes?

  • Methodological Answer : Utilize Langmuir-Blodgett troughs to measure insertion kinetics into model membranes (e.g., DPPC/cholesterol monolayers). Fluorescence anisotropy with Laurdan probes assesses membrane fluidity changes. For in-cell studies, employ confocal microscopy with BODIPY-labeled analogs to track localization in lipid rafts. Validate findings using MD simulations to predict binding affinities .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, employ machine learning (e.g., random forests) to identify toxicity biomarkers. Ensure reproducibility by adhering to FAIR principles: publish raw spectra, chromatograms, and code repositories .

Q. How should researchers address variability in spectroscopic data across laboratories?

  • Methodological Answer : Standardize protocols using certified reference materials (e.g., NIST spectra). Cross-validate instruments via round-robin trials. For NMR, report solvent (CDCl₃ vs. DMSO-d₆) and calibration methods (TMS vs. DSS). Publish detailed supplementary files, including acquisition parameters (e.g., scan numbers, relaxation delays) .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer : Use fume hoods for synthesis/purification due to potential respiratory irritants. Wear nitrile gloves and PPE to prevent dermal exposure. For cell-based assays, pre-test cytotoxicity (LDH release assays) to determine safe working concentrations. Dispose of waste via certified chemical destruction services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.